2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid
Description
2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid is a branched-chain amino acid derivative featuring a 4-hydroxyphenyl group and a phenylmethoxycarbonyl (Cbz) carbamate-protected amine. Its molecular architecture includes:
- A 4-methylpentanoic acid backbone with an amide linkage.
- A 3-(4-hydroxyphenyl)propanoyl substituent, contributing aromatic and hydrophilic properties.
- A phenylmethoxycarbonylamino (Cbz) group, commonly used in peptide synthesis for amine protection .
Properties
IUPAC Name |
2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJNVXDTHBDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method employs carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (HOSu) or hydroxybenzotriazole (HOBt).
Procedure :
-
Protection :
-
Coupling :
-
Deprotection :
Mixed Carbonate Approach
A modified method leverages COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], a non-racemizing coupling agent, in aqueous micellar media.
Procedure :
-
Activation :
-
Coupling :
Yield : 89–94% with >98% purity.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc/t-Bu Strategy
This method utilizes Fmoc-protected tyrosine and leucine-resin for stepwise assembly.
Procedure :
-
Resin Loading :
-
Deprotection/Coupling :
-
Cleavage :
Yield : 70–82% with minimal racemization (<2%).
Enzymatic Resolution
Dynamic Kinetic Resolution (DKR)
Racemic DL-leucine is resolved using D-L-aminoacylase to selectively hydrolyze the L-enantiomer, leaving D-leucine for subsequent coupling.
Procedure :
-
Racemization :
-
Acylation :
-
Enzymatic Hydrolysis :
Yield : D-leucine (18.7–19.0 g from 55 kg starting material).
Comparative Analysis of Methods
Challenges and Optimization
Racemization Control
Chemical Reactions Analysis
Types of Reactions
Z-Tyr-Leu-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones or other oxidized derivatives.
Reduction: The reduction of the Cbz protecting group can be achieved using hydrogenation or other reducing agents.
Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as Dess-Martin periodinane (DMP) can be used for the selective oxidation of the tyrosine residue .
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method for removing the Cbz protecting group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like trifluoroacetic acid (TFA) and other strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of quinones, while reduction of the Cbz group results in the free amine form of the peptide.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated the antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. The results demonstrated that several synthesized derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer cells .
Protein Interaction Studies
The compound has been investigated for its ability to interact with specific proteins involved in cancer progression. It is suggested that the structural features of the compound allow it to target protein-protein interfaces, making it a candidate for developing small molecule inhibitors that could disrupt critical interactions within cancer cells .
Peptidomimetics Development
The compound's structure lends itself to the design of peptidomimetics—synthetic compounds that mimic peptides and proteins. These peptidomimetics can be tailored for specific biological targets, enhancing their therapeutic potential in treating diseases like cancer .
Case Studies
Mechanism of Action
The mechanism of action of Z-Tyr-Leu-OH is primarily related to its ability to interact with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the leucine residue contributes to the overall hydrophobicity of the peptide. These interactions enable Z-Tyr-Leu-OH to bind to specific proteins and enzymes, modulating their activity and function. The Cbz protecting group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MLN-4760: ACE2 Inhibitor
- Structure: (S,S)-2-{1-Carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino}-4-methylpentanoic acid .
- Key Differences: Replaces the Cbz-carbamate and 4-hydroxyphenyl groups with a 3,5-dichlorobenzyl-imidazole moiety. Retains the 4-methylpentanoic acid backbone.
- Functional Impact :
Ethyl 3-(4-Hydroxyphenyl)-2-[[2-(Phenylmethoxycarbonylamino)acetyl]amino]propanoate
- Structure: Ethyl ester analog with a shorter propanoate chain and Cbz-protected amine .
- Key Differences: Ethyl ester vs. free carboxylic acid in the target compound. Shorter chain length (propanoate vs. pentanoate).
- Functional Impact :
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic Acid
- Structure : Features a sulfonamide group instead of the Cbz-carbamate .
- Key Differences :
- Sulfonamide (electron-withdrawing) vs. Cbz-carbamate (bulkier, less polar).
- 4-Methoxyphenyl vs. 4-hydroxyphenyl.
- Functional Impact :
Physicochemical Properties Comparison
*Estimated from structurally related compound in .
Biological Activity
2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid is a complex organic compound with significant potential in biological applications. Its structure includes multiple functional groups, such as amine and carboxylic acid moieties, which contribute to its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H27N3O5
- Molecular Weight : 461.51 g/mol
- Key Functional Groups :
- Hydroxy group (-OH)
- Amine group (-NH2)
- Carboxylic acid group (-COOH)
These functional groups enhance the compound's solubility and stability in biological systems, making it a candidate for various therapeutic applications.
Mechanisms of Biological Activity
The biological activity of 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid has been investigated in several studies, revealing its potential interactions with various biological targets:
- Enzyme Inhibition : The compound has shown promising results in binding affinity studies with specific enzymes. For instance, it inhibits tyrosinase, an enzyme involved in melanin production, which is crucial for skin pigmentation and protection against UV radiation. Inhibition of this enzyme can be beneficial for developing treatments for hyperpigmentation disorders.
- Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or skin inflammation.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
- Study on Skin Aging : A recent study evaluated the effects of hydroxy-3-phenylcoumarins (structurally related compounds) on skin aging. The results indicated that these compounds effectively inhibited enzymes like collagenase and elastase, which are involved in skin degradation. Although direct evidence for 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid was not presented, its structural similarities suggest potential similar activities .
- Tyrosinase Inhibition : Another study focused on phenolic compounds that inhibit tyrosinase activity. Results demonstrated that compounds with similar structural features effectively reduced melanin synthesis in vitro, indicating a potential application for skin-lightening formulations .
Comparative Analysis with Related Compounds
To further understand the unique properties of 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid, a comparison with related compounds is insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Hydroxyphenyl)-2-aminoacetic acid | C9H11NO3 | Contains a hydroxyl group enhancing solubility |
| L-Tyrosine | C9H11NO3 | Precursor for neurotransmitters |
| 4-(Phenylmethoxycarbonyl)phenylalanine | C16H17NO4 | Additional aromatic ring increasing stability |
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Q & A
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
